5-Bromo-2-chlorobenzyl alcohol
Overview
Description
5-Bromo-2-chlorobenzyl alcohol is a compound that has been explored in various research contexts due to its potential as an intermediate in the synthesis of pharmacologically active molecules. The compound's structure, which includes bromo and chloro substituents on a benzyl alcohol framework, allows it to participate in a range of chemical reactions, making it a versatile building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multi-step reactions with careful consideration of regioselectivity and functional group transformations. For instance, the synthesis of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one demonstrates the complexity of such processes, where treatment with methyl or hexyl tosylate leads to different products with distinct molecular forms . Similarly, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a related compound, through lipase-catalyzed reactions highlights the importance of enantioselectivity in the synthesis of chiral intermediates . Additionally, the preparation of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols in a palladium-catalyzed cascade reaction showcases the utility of bromo and chloro substituents in facilitating C-C bond formations .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These methods provide insights into the conformational preferences and electronic properties of the molecules. For example, the crystallographic analysis of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one reveals the impact of substituents on the overall molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
The presence of bromo
Scientific Research Applications
Synthesis of Non-Peptide Small Molecular Antagonists
5-Bromo-2-chlorobenzyl alcohol has been used in the synthesis of benzamide derivatives, particularly as a precursor in the creation of novel non-peptide CCR5 antagonists. These compounds have been characterized by various methods such as NMR and MS, and tested for biological activity, indicating their potential in therapeutic applications (H. Bi, 2015).
Characterization of Novel CCR5 Antagonists
In similar research, this compound has been involved in the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a non-peptide CCR5 antagonist. The structures of these products were characterized using methods like 1H NMR and 13C NMR, indicating its utility in the development of novel biochemical compounds (Cheng De-ju, 2015).
Gas Chromatographic Applications
The compound has been utilized in the preparation of 3-bromo-4-(4-methylbenzyloxy)azobenzene (BMBOA) as a stationary phase in packed columns for gas chromatography. This application demonstrates its versatility in analytical chemistry for characterizing various organic compounds, including alcohols, esters, and aromatic hydrocarbons (M. Baniceru, S. Radu, C. Pătroescu, 1995).
Cyclization-Activated Prodrugs
In pharmaceutical chemistry, this compound derivatives have been explored as cyclization-activated prodrugs. These prodrugs are designed to release active drugs at specific rates, which are dependent on pH and structure, showcasing its potential in drug development (W. S. Saari et al., 1990).
Solid Solution Landscapes in Crystal Engineering
In the field of crystal engineering, derivatives of this compound have been used to explore binary and ternary solid solutions, particularly in the study of p-methyl/chloro/bromo-benzyl alcohols. This research is significant for understanding the melting points and structural properties of these solutions (A. K. S. Romasanta et al., 2017).
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBQPIVMBDOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408070 | |
Record name | 5-Bromo-2-chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149965-40-2 | |
Record name | 5-Bromo-2-chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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